(R)-5-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)picolinonitrile
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Overview
Description
®-5-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)picolinonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a picolinonitrile core, a fluorinated phenyl ring, and an oxazolidinone moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)picolinonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the oxazolidinone ring: This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the fluorinated phenyl ring: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the picolinonitrile core: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, to link the picolinonitrile moiety to the fluorinated phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-5-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-5-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)picolinonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent due to its structural features. It could be investigated for its activity against various biological targets, including enzymes and receptors. Its fluorinated phenyl ring and oxazolidinone moiety are particularly interesting for drug design, as they can enhance the compound’s stability and bioavailability.
Industry
In industry, ®-5-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)picolinonitrile may be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of ®-5-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)picolinonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated phenyl ring can enhance binding affinity, while the oxazolidinone moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- ®-5-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)acetonitrile
- ®-5-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)benzonitrile
Uniqueness
Compared to similar compounds, ®-5-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)picolinonitrile stands out due to its picolinonitrile core, which can impart unique electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H12FN3O3 |
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Molecular Weight |
313.28 g/mol |
IUPAC Name |
5-[2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C16H12FN3O3/c17-15-5-12(20-8-13(9-21)23-16(20)22)3-4-14(15)10-1-2-11(6-18)19-7-10/h1-5,7,13,21H,8-9H2/t13-/m1/s1 |
InChI Key |
IRNRTVCIXBMKKB-CYBMUJFWSA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC(=C(C=C2)C3=CN=C(C=C3)C#N)F)CO |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)C3=CN=C(C=C3)C#N)F)CO |
Origin of Product |
United States |
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